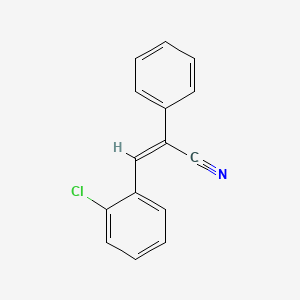

3-(2-Chlorophenyl)-2-phenylacrylonitrile

Beschreibung

3-(2-Chlorophenyl)-2-phenylacrylonitrile is an acrylonitrile derivative featuring a chlorophenyl group at the β-position (carbon 3) and a phenyl group at the α-position (carbon 2) of the acrylonitrile backbone (Fig. 1). Its molecular formula is C₁₅H₁₀ClN, with a molecular weight of 239.70 g/mol. Acrylonitrile derivatives are widely studied for their applications in medicinal chemistry, polymer synthesis, and agrochemicals due to their reactivity and structural versatility.

Eigenschaften

CAS-Nummer |

42172-48-5 |

|---|---|

Molekularformel |

C15H10ClN |

Molekulargewicht |

239.70 g/mol |

IUPAC-Name |

(Z)-3-(2-chlorophenyl)-2-phenylprop-2-enenitrile |

InChI |

InChI=1S/C15H10ClN/c16-15-9-5-4-8-13(15)10-14(11-17)12-6-2-1-3-7-12/h1-10H/b14-10+ |

InChI-Schlüssel |

GXNYLJUZCHBIMY-GXDHUFHOSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)/C(=C/C2=CC=CC=C2Cl)/C#N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=CC2=CC=CC=C2Cl)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(2-Chlorphenyl)-2-phenylacrylnitril beinhaltet typischerweise die Reaktion von 2-Chlorbenzaldehyd mit Benzylcyanid in Gegenwart einer Base, wie Natriumhydroxid, unter Rückflussbedingungen. Die Reaktion verläuft über einen Knoevenagel-Kondensationsmechanismus, der zur Bildung des gewünschten Acrylnitrilderivats führt.

Industrielle Produktionsmethoden

Die industrielle Produktion von 3-(2-Chlorphenyl)-2-phenylacrylnitril kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dazu gehört die Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Lösungsmittelrückgewinnungs- und Recyclingverfahren werden ebenfalls implementiert, um Abfall und Umweltauswirkungen zu minimieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(2-Chlorphenyl)-2-phenylacrylnitril unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Carbonsäuren oder Ketonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Nitrilgruppe in eine Aminogruppe umwandeln.

Substitution: Die Chlorphenylgruppe kann nukleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators werden verwendet.

Substitution: Nukleophile wie Natriummethoxid oder Kalium-tert-butoxid werden eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von 3-(2-Chlorphenyl)-2-phenylacrylsäure.

Reduktion: Bildung von 3-(2-Chlorphenyl)-2-phenylpropylamin.

Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3-(2-Chlorphenyl)-2-phenylacrylnitril beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biologischen Effekten führt. So kann sie beispielsweise an bestimmte Enzyme binden und deren Aktivität hemmen, die an der Zellproliferation beteiligt sind, wodurch sie Antikrebswirkungen zeigt.

Wirkmechanismus

The mechanism of action of 3-(2-Chlorophenyl)-2-phenylacrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to and inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes critical differences between 3-(2-Chlorophenyl)-2-phenylacrylonitrile and related compounds:

Key Comparative Findings

Electronic and Steric Effects

- Chlorine vs. Fluorine/Trifluoromethyl: The introduction of electron-withdrawing groups (e.g., Cl, F, CF₃) enhances electrophilicity of the acrylonitrile backbone, improving reactivity in nucleophilic additions or polymerizations. For example, the trifluoromethyl group in 1f2j () significantly increases anticancer potency compared to non-fluorinated analogs .

- Amino vs. Chloro Substituents: Replacing chlorine with an amino group (e.g., (E)-2-(2-Aminophenyl)-3-phenylacrylonitrile) alters electronic density, making the compound more nucleophilic. This modification is exploited in reductive amination or cyclization reactions .

Biologische Aktivität

3-(2-Chlorophenyl)-2-phenylacrylonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

3-(2-Chlorophenyl)-2-phenylacrylonitrile is characterized by its unique structure, which includes a chlorophenyl group and a phenylacrylonitrile moiety. This configuration suggests potential for various interactions within biological systems, particularly in enzyme inhibition and receptor modulation.

Anticancer Activity

Research has indicated that compounds similar to 3-(2-Chlorophenyl)-2-phenylacrylonitrile exhibit significant anticancer properties. For example, studies have shown that derivatives of phenylacrylonitrile can inhibit the proliferation of various cancer cell lines, including those derived from lung and breast cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung) | 5.0 | Apoptosis induction |

| Compound B | MDA-MB-231 (Breast) | 3.5 | Cell cycle arrest |

| 3-(2-Chlorophenyl)-2-phenylacrylonitrile | HT-29 (Colon) | 4.2 | Apoptosis induction |

Antioxidant Activity

The antioxidant properties of 3-(2-Chlorophenyl)-2-phenylacrylonitrile have also been investigated. Antioxidants are crucial in preventing oxidative stress-related damage in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.

Case Study: Neuroprotection

A study evaluated the neuroprotective effects of 3-(2-Chlorophenyl)-2-phenylacrylonitrile in a model of oxidative stress induced by hydrogen peroxide in neuronal cell lines. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels and improved cell viability, suggesting its potential as a neuroprotective agent.

Anti-inflammatory Activity

Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity can be beneficial in treating conditions like arthritis and other inflammatory diseases.

The biological activity of 3-(2-Chlorophenyl)-2-phenylacrylonitrile is largely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It may also interact with cellular receptors, influencing signaling pathways that regulate cell growth and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.